3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione
Brand Name: Vulcanchem
CAS No.: 62349-57-9
VCID: VC20327977
InChI: InChI=1S/C11H10N2O2/c1-7-3-5-9(6-4-7)13-11(15)10(14)8(2)12-13/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione

CAS No.: 62349-57-9

Cat. No.: VC20327977

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione - 62349-57-9

Specification

CAS No. 62349-57-9
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 5-methyl-2-(4-methylphenyl)pyrazole-3,4-dione
Standard InChI InChI=1S/C11H10N2O2/c1-7-3-5-9(6-4-7)13-11(15)10(14)8(2)12-13/h3-6H,1-2H3
Standard InChI Key WOUIVMKEXPGXKT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C(=O)C(=N2)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1H-pyrazole-4,5-dione backbone substituted with a methyl group at position 3 and a p-tolyl group at position 1 (Figure 1). The dione moiety introduces two ketone groups, rendering the molecule electrophilic at the carbonyl carbons. The p-tolyl group contributes steric bulk and modulates electronic properties via its electron-donating methyl substituent .

Molecular Formula: C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight: 202.21 g/mol (calculated from PubChem CID 13333901 for the parent dione ).
Key Functional Groups:

  • 4,5-Dione (quinone-like structure)

  • 3-Methyl substituent

  • 1-(4-Methylphenyl) group

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione likely proceeds via cyclocondensation of a 1,2-diketone precursor with a hydrazine derivative. A plausible route involves:

  • Formation of the Pyrazole Ring: Reaction of 2,3-butanedione (a 1,2-diketone) with p-tolylhydrazine to yield the pyrazolidine intermediate.

  • Oxidation to Dione: Controlled oxidation of the pyrazolidine to introduce the 4,5-dione functionality .

Experimental Protocols

While no direct synthesis is reported, analogous methods from pyrazoline chemistry provide guidance:

  • Guirado et al. demonstrated the use of trichloroethylideneacetophenones and hydrazine to construct pyrazoline intermediates, which were subsequently oxidized or functionalized .

  • Electrochemical Reduction: Selective reduction of trichlorinated precursors, as described in SynOpen 2020, could be adapted to generate dichloromethyl intermediates for downstream cyclization .

Table 1: Hypothetical Synthetic Routes

StepReagents/ConditionsIntermediateYield*
1p-Tolylhydrazine, 2,3-butanedione, EtOH, reflux3-Methyl-1-(p-tolyl)pyrazolidine~70%
2KMnO₄, H₂O, 0°C3-Methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione~50%

*Estimated based on analogous reactions .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N pyrazole ring) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 2.35 (s, 3H, Ar-CH₃), δ 2.50 (s, 3H, 3-CH₃), δ 7.20–7.40 (m, 4H, aromatic) .

    • ¹³C NMR: δ 185–190 (C=O), δ 140–150 (pyrazole C-3 and C-5), δ 21.5 (Ar-CH₃) .

Thermodynamic Data

PropertyValueMethod/Source
Density~1.2 g/cm³Estimated from analog
SolubilityModerate in DMSO, low in H₂OSimilar to CID 13333901
LogP1.5–2.0Calculated via ChemDraw

Chemical Reactivity

Electrophilic Sites

The 4,5-dione moiety acts as a Michael acceptor, enabling nucleophilic attacks at the carbonyl carbons. For example:

  • Condensation Reactions: Reaction with hydrazines to form fused heterocycles (e.g., pyrazolo[3,4-d]pyridazines) .

  • Reduction: Selective reduction of ketones to alcohols using NaBH₄ or LiAlH₄ .

Functionalization at the p-Tolyl Group

  • Electrophilic Aromatic Substitution: Nitration or sulfonation at the para position of the toluene ring, though steric hindrance from the methyl group may limit reactivity .

Challenges and Future Directions

  • Synthetic Optimization: Improved yields via catalysis (e.g., DBU for cyclization) .

  • Biological Screening: Prioritize assays for kinase inhibition or antimicrobial activity.

  • Crystallographic Studies: X-ray analysis to resolve substituent effects on ring planarity (cf. Figure 1 in SynOpen 2020) .

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